(2E)-N-(1,3-benzothiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide
Description
(2E)-N-(1,3-Benzothiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide is a small organic molecule featuring a benzothiazole core linked via an α,β-unsaturated amide bond to a thiophene moiety. The (2E)-configuration of the prop-2-enamide group ensures planarity, which may enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-5-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS2/c17-14(6-4-11-2-1-7-18-11)16-10-3-5-13-12(8-10)15-9-19-13/h1-9H,(H,16,17)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRCLZDOTUWPSE-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-(1,3-benzothiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (2E)-N-(1,3-benzothiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide can be represented as follows:
This compound features a benzothiazole ring and a thiophene ring, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing signal transduction pathways.
- Antimicrobial Activity : The presence of the benzothiazole moiety has been linked to antimicrobial properties against various pathogens.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. A study demonstrated that compounds similar to (2E)-N-(1,3-benzothiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide showed effectiveness against resistant strains of bacteria and fungi.
| Compound | Activity | Reference |
|---|---|---|
| Benzothiazole Derivative A | Antibacterial | |
| Benzothiazole Derivative B | Antifungal |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins and caspase activation.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 10 | Cell cycle arrest and apoptosis |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to (2E)-N-(1,3-benzothiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide exhibited MIC values as low as 8 µg/mL against these pathogens .
- Anticancer Studies : Research involving the treatment of MCF-7 breast cancer cells with this compound showed a significant reduction in cell viability at concentrations above 10 µM. The study highlighted the compound's ability to initiate apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Discussion: Advantages and Limitations of the Target Compound
- The rigid (2E)-enamide configuration may improve binding affinity compared to saturated analogs.
- Limitations: Synthetic yields for similar compounds vary widely (3–69%), suggesting optimization challenges . No crystallographic or biological data are available in the evidence to confirm mechanisms or potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
